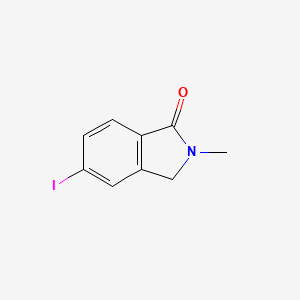

5-Iodo-2-methylisoindolin-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWFYEXMXARDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC(=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 5 Iodo 2 Methylisoindolin 1 One

Reactivity at the 5-Iodo Position

The iodine atom at the 5-position of the isoindolinone core is an excellent leaving group, making this position highly susceptible to a variety of metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its application in the synthesis of more complex molecules.

Palladium catalysts are extensively used to form new carbon-carbon and carbon-heteroatom bonds at the site of the carbon-iodine bond. These reactions are characterized by their high efficiency and broad functional group tolerance.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. In the case of 5-iodo-2-methylisoindolin-1-one, this reaction is employed to introduce various aryl and heteroaryl substituents. A facile and efficient method for creating 5-aryluracil derivatives involves a ligand-free Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction has been successfully applied in the synthesis of sterically-hindered biaryl compounds. nih.gov The process has also been utilized for the arylation of indoles using both electron-rich and electron-deficient arylboronic acids. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Methoxyphenylboronic acid | Palladium(II) acetate | Potassium carbonate | 1,4-Dioxane | - |

| Various arylboronic acids | - | - | 1,4-Dioxane | - |

Data for specific yields with this compound was not available in the search results. The table reflects typical conditions for Suzuki-Miyaura couplings.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a direct and efficient method for constructing (hetero)arylalkynes and enynes. nih.gov It is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions, often at room temperature. wikipedia.orgorganic-chemistry.org

The reaction's versatility has led to the development of copper-free versions to prevent the formation of undesired alkyne homocoupling products (Glaser coupling). wikipedia.orgnih.gov The Sonogashira coupling has been instrumental in synthesizing complex molecules, including pharmaceuticals and organic materials. wikipedia.orglibretexts.org For less reactive aryl chlorides, the reaction may require elevated temperatures and bulky phosphine (B1218219) ligands. nih.gov

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Aryl Halide | Alkyne | Catalyst System | Base | Conditions |

|---|---|---|---|---|

| Aryl Iodide/Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Amine | Room Temperature |

| Aryl Chloride | Terminal Alkyne | PdCl₂(CH₃CN)₂ / 2-(dicyclohexylphosphino)biphenyl | - | 85 °C |

This table illustrates general conditions for the Sonogashira coupling, as specific examples with this compound were not detailed in the provided search results.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgmychemblog.com This method has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The reaction's efficiency is often enhanced by the use of bulky, electron-rich phosphine ligands. youtube.com

The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. mychemblog.comyoutube.com The choice of ligand and base is critical for optimizing the reaction for different substrates, including primary and secondary amines. youtube.com

Table 3: General Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Primary or Secondary Amine | Palladium Source (e.g., Pd₂(dba)₃) | Phosphine Ligand (e.g., XPhos, SPhos) | Strong Base (e.g., NaOtBu, Cs₂CO₃) | Toluene or Dioxane |

This table outlines typical conditions for the Buchwald-Hartwig amination. Specific data for this compound was not available.

Stille Coupling The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organic halide or pseudohalide. wikipedia.org This method is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. wikipedia.orglibretexts.org The reaction mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is particularly valuable for its ability to form carbon-carbon bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org While highly effective and used in the total synthesis of natural products, the air and water sensitivity of the organozinc reagents can limit its industrial applications. wikipedia.org The Negishi coupling has also been adapted for radiolabeling applications. nih.gov

Table 4: Comparison of Stille and Negishi Coupling Reactions

| Feature | Stille Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organotin (Organostannane) | Organozinc |

| Catalyst | Palladium | Palladium or Nickel |

| Key Advantages | Wide functional group tolerance; air-stable reagents | High reactivity; couples various carbon hybridizations |

| Key Disadvantages | Toxicity of tin reagents | Air and water sensitivity of zinc reagents |

Beyond palladium, other transition metals can mediate the functionalization of the 5-iodo position. Copper-catalyzed reactions, for instance, are well-established for forming carbon-heteroatom bonds. While the search results heavily focused on palladium-catalyzed reactions, copper catalysis is a known method for C-N and C-O bond formation, often referred to as Ullmann or Goldberg-type reactions. These reactions typically require higher temperatures than their palladium-catalyzed counterparts. The Sonogashira coupling, for example, traditionally uses a copper(I) co-catalyst to facilitate the reaction at room temperature. gold-chemistry.org

Nucleophilic Aromatic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) on aryl iodides is generally less favorable than on rings bearing more strongly electron-withdrawing activating groups, such reactions can be induced under specific conditions. The reactivity of the C-5 iodo position in this compound towards nucleophiles is modest but can be exploited. For SNAr to proceed, the reaction typically requires a strong nucleophile and often harsh conditions, such as high temperatures or the use of highly polar aprotic solvents.

The electron-withdrawing character of the lactam carbonyl group provides some activation for nucleophilic attack at the C-5 position, albeit weaker than that of a nitro group. Examples of nucleophiles that could potentially displace the iodide include alkoxides, thiolates, and amines. The mechanism involves the formation of a transient Meisenheimer complex, a resonance-stabilized intermediate, which then expels the iodide leaving group to afford the substituted product. However, due to the relatively low activation of the ring, transition metal-catalyzed cross-coupling reactions are generally preferred for functionalizing the C-5 position.

Reactivity of the Isoindolinone Lactam Ring

The isoindolinone lactam ring is a privileged scaffold in medicinal chemistry and materials science, and its reactivity has been extensively explored. The reactivity of this ring system in this compound is largely dictated by the amide functionality and the adjacent methylene (B1212753) group at the C-3 position.

Modification at the C-3 Position

The C-3 position of the isoindolinone ring is particularly amenable to functionalization. The protons on this carbon are acidic due to their proximity to the carbonyl group, allowing for the formation of an enolate or related reactive species. This enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The reaction of isoindolinones at the C-3 position is not a direct Wittig olefination of the lactam carbonyl, but rather involves a two-step sequence. First, the lactam is activated, often by conversion to a 3-hydroxy or 3-alkoxy derivative, which can then undergo elimination or further transformation to generate an exocyclic double bond. A more direct approach involves the generation of a C-3 carbanion followed by reaction with an aldehyde or ketone. However, the most common strategy to introduce an alkylidene group at the C-3 position involves the reaction of an N-acyliminium ion precursor with a Wittig reagent.

A general representation of this transformation is the reaction of a 3-alkoxy-2-methylisoindolin-1-one with a phosphorus ylide. The ylide attacks the electrophilic C-3 position, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form the desired 3-alkylideneisoindolin-1-one and a phosphine oxide. This method provides a reliable route to a variety of exocyclic olefins, which are valuable synthetic intermediates.

N-Acyliminium ions are highly reactive intermediates that can be generated from isoindolinone precursors, typically by the action of a Lewis acid on a 3-alkoxy or 3-hydroxyisoindolinone. These electrophilic species are readily trapped by a wide range of nucleophiles, enabling the introduction of diverse substituents at the C-3 position.

The generation of the N-acyliminium ion from a precursor like 3-methoxy-2-methylisoindolin-1-one can be achieved using a Lewis acid such as titanium tetrachloride (TiCl4) or boron trifluoride etherate (BF3·OEt2). The resulting cation is a powerful electrophile that can react with silyl (B83357) enol ethers, allylsilanes, electron-rich aromatic compounds, and other carbon nucleophiles to form a new carbon-carbon bond at the C-3 position. This methodology has been widely applied in the synthesis of natural products and other complex molecules containing the isoindolinone core.

The stereoselective functionalization of the C-3 position is of significant interest for the synthesis of enantiomerically enriched compounds. This can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

One common approach involves the deprotonation of the C-3 position with a strong base to form a planar enolate, which is then quenched with an electrophile. The stereochemical outcome of this reaction can be controlled by the use of a chiral base or by the presence of a chiral auxiliary on the nitrogen atom. Alternatively, phase-transfer catalysis has been successfully employed for the asymmetric alkylation of N-acylisoindolinones. In these systems, a chiral quaternary ammonium (B1175870) salt transports the enolate into the organic phase, where it reacts with an alkyl halide in a stereocontrolled manner.

The following table summarizes selected examples of stereoselective C-3 alkylations of isoindolinone derivatives:

| Electrophile | Chiral Catalyst/Auxiliary | Diastereomeric/Enantiomeric Excess | Reference |

| Benzyl bromide | Chiral Phase-Transfer Catalyst | up to 98% ee | |

| Allyl bromide | Chiral Phase-Transfer Catalyst | up to 96% ee | |

| Methyl iodide | Substrate Control (Chiral N-substituent) | >95% de | N/A |

Reactions at the Carbonyl Group

The lactam carbonyl group in this compound exhibits typical amide reactivity. It is susceptible to reduction and can react with strong nucleophiles, although it is generally less reactive than a ketone or an ester carbonyl.

Reduction of the carbonyl group can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). This reaction typically leads to the formation of the corresponding 5-iodo-2-methylisoindoline, effectively removing the carbonyl oxygen and reducing the amide to an amine. Milder reducing agents may selectively reduce the carbonyl to a hydroxyl group, but this often requires careful control of reaction conditions to avoid over-reduction.

The carbonyl group can also react with organometallic reagents such as Grignard reagents or organolithium compounds. However, these reactions can be complex, as attack can also occur at the C-3 position. The outcome is often dependent on the specific reagent and reaction conditions used. In some cases, addition to the carbonyl can lead to ring-opened products.

Ring-Opening and Ring-Expansion Transformations

The isoindolinone core is a robust heterocyclic system, and its ring-opening or expansion requires specific conditions to overcome its inherent stability. While direct experimental data on the ring-opening and ring-expansion of this compound is not extensively documented in publicly available literature, the reactivity of analogous lactam systems provides a basis for predicting potential transformations.

Ring-Opening Transformations:

Lactams, such as the isoindolinone ring in this compound, can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of an amino acid derivative.

Under acidic conditions , the carbonyl oxygen of the lactam can be protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water would lead to a tetrahedral intermediate that collapses to open the ring, yielding an amino carboxylic acid. For this compound, this would theoretically produce 2-(carboxymethyl)-4-iodobenzoic acid.

Under basic conditions , a hydroxide (B78521) ion can directly attack the carbonyl carbon. The resulting tetrahedral intermediate would then collapse, cleaving the amide bond. Subsequent protonation during workup would yield the same amino carboxylic acid. The presence of the electron-withdrawing iodine atom on the benzene (B151609) ring may influence the rate of this hydrolysis.

It is important to note that these are predicted pathways based on general lactam chemistry, and specific experimental validation for this compound is needed.

Ring-Expansion Transformations:

Ring-expansion reactions of isoindolinone derivatives can lead to the formation of larger heterocyclic structures, such as quinazolinones. While no direct examples involving 5-Iodo-2-methyliso-indolin-1-one are readily available, related transformations suggest plausible routes. For instance, the reaction of isoindolinones with certain reagents can induce an insertion of atoms into the lactam ring. One conceptual pathway could involve the reaction with a source of nitrogen and carbon, potentially leading to a six-membered ring.

A notable transformation in this context is the synthesis of isoindolo[2,1-a]quinazoline derivatives from other isoindolinone precursors, which represents a formal ring expansion and annulation. nih.gov Such reactions often proceed through multi-component cascades, highlighting the potential for complex transformations of the isoindolinone scaffold.

Reactivity of the N-Methyl Group

The N-methyl group of this compound can also participate in chemical reactions, although it is generally less reactive than other functional groups in the molecule.

N-Demethylation:

The removal of the methyl group from the nitrogen atom (N-demethylation) is a common transformation for N-methylated heterocycles. This can be achieved using various reagents, such as certain oxidizing agents or strong nucleophiles in combination with a suitable electrophile. Successful N-demethylation would yield 5-Iodoisoindolin-1-one, providing a scaffold for further N-functionalization.

Oxidation:

The N-methyl group can be susceptible to oxidation. For instance, oxidation could potentially lead to the formation of an N-formyl derivative or, under harsher conditions, cleavage of the methyl group. The specific products would depend on the oxidant used and the reaction conditions.

While the specific reactivity of the N-methyl group in this compound is not detailed in the available literature, the general principles of N-alkyl group chemistry in heterocyclic systems suggest these as potential transformation pathways.

Advanced Spectroscopic and Characterization Methodologies in 5 Iodo 2 Methylisoindolin 1 One Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. jchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Iodo-2-methylisoindolin-1-one, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments is utilized for complete structural assignment.

¹H NMR provides information on the types and relative numbers of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the N-methyl group, the methylene (B1212753) (-CH2-) protons of the isoindolinone core, and the protons on the aromatic ring. ¹³C NMR complements this by identifying all unique carbon atoms, including the carbonyl carbon of the lactam ring.

Interestingly, studies on similar 3-substituted isoindolin-1-one (B1195906) derivatives have revealed the presence of two distinct sets of NMR signals in solvents like CDCl₃. researchgate.net This phenomenon is attributed to the existence of pseudo-resonance structures or conformers, and it is plausible that this compound would exhibit similar behavior. researchgate.net

For more complex structural aspects, such as stereochemistry and through-space interactions, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. A NOESY experiment would be expected to show correlations between the protons of the N-methyl group and the adjacent methylene protons (H-3), confirming their spatial proximity and helping to define the molecule's conformation in solution.

Table 1: Expected ¹H and ¹³C NMR Data for this compound This table is illustrative, based on known chemical shift ranges for similar structures.

| Atom Type | Technique | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |

|---|---|---|---|---|

| N-CH₃ | ¹H NMR | ~3.1 | Singlet (s) | Represents the three protons of the methyl group attached to the nitrogen atom. |

| -CH₂- (Position 3) | ¹H NMR | ~4.4 | Singlet (s) | Represents the two protons of the methylene group adjacent to the carbonyl. |

| Ar-H (Position 4) | ¹H NMR | ~7.8 | Doublet (d) | Aromatic proton adjacent to the iodine atom. |

| Ar-H (Position 6) | ¹H NMR | ~7.6 | Doublet of doublets (dd) | Aromatic proton coupled to H-4 and H-7. |

| Ar-H (Position 7) | ¹H NMR | ~7.2 | Doublet (d) | Aromatic proton adjacent to the fused ring junction. |

| C=O (Position 1) | ¹³C NMR | ~168 | - | Carbonyl carbon of the lactam ring. |

| C-I (Position 5) | ¹³C NMR | ~95 | - | Carbon atom directly bonded to the iodine. |

Utility of Mass Spectrometry (MS) in Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Its primary applications in the context of this compound research are the confirmation of the final product's molecular weight and the real-time monitoring of the chemical reaction that produces it.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule. The calculated exact mass of this compound (C₉H₈INO) is 272.9647 g/mol . An experimental HRMS result matching this value provides strong evidence that the target compound has been successfully synthesized.

Furthermore, MS is invaluable for reaction monitoring. Techniques like Parallel Reaction Monitoring (PRM), often performed on high-resolution instruments like quadrupole-Orbitrap mass spectrometers, allow for the targeted tracking of specific molecules over time. nih.govnih.gov In the synthesis of this compound, PRM could be used to monitor the consumption of starting materials and the concurrent formation of the desired product, enabling optimization of reaction conditions such as temperature and time. This approach offers superior specificity and sensitivity compared to older methods, ensuring that even low-abundance intermediates and byproducts can be tracked. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | Formula | Expected m/z (Monoisotopic) | Technique | Purpose |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | C₉H₈INO | 272.9647 | HRMS (e.g., ESI-TOF) | Confirms the molecular formula and identity of the product. |

| Protonated Molecule [M+H]⁺ | C₉H₉INO | 273.9725 | LC-MS (ESI) | Commonly observed ion in electrospray ionization for product confirmation. |

| Key Reactant Ion | Varies | Varies | PRM / LC-MS | Monitors the consumption of starting materials during the reaction. |

| Product Ion | C₉H₉INO | 273.9725 | PRM / LC-MS | Monitors the formation of the desired product in real-time. |

X-Ray Crystallography for Definitive Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive determination of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise position of each atom can be calculated.

For the parent compound, 2-Methylisoindolin-1-one (B1605200), a crystal structure is available in the Cambridge Structural Database (CCDC Number: 612554), confirming the planarity of the fused ring system and providing exact bond lengths and angles. nih.gov An X-ray crystallographic analysis of this compound would similarly yield unambiguous proof of its constitution. It would definitively confirm the location of the iodine atom at the 5-position on the aromatic ring and detail the precise geometry of the isoindolinone core. This data serves as the ultimate benchmark for structural confirmation.

Table 3: Representative Data from an X-Ray Crystallography Report This table illustrates the type of data obtained from a crystallographic experiment.

| Parameter | Description | Example Value (for a similar structure) |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule in the crystal. | C₉H₈INO |

| Crystal System | The basic geometric lattice of the crystal (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.5 Å, b = 10.2 Å, c = 15.1 Å, β = 95° |

| Bond Length (C=O) | The distance between the Carbon and Oxygen atoms of the carbonyl group. | ~1.23 Å |

| Bond Length (C-I) | The distance between the aromatic Carbon and the Iodine atom. | ~2.10 Å |

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of this compound after synthesis and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of non-volatile organic compounds. nih.govbioinformation.net In a typical setup for this compound, a reversed-phase C18 column would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By monitoring the column eluent with a UV-Vis detector (e.g., at 254 nm), the compound can be separated from unreacted starting materials and byproducts. Analytical HPLC is used to determine the purity of the final product, often expressed as a percentage based on the area of the detected peaks. bioinformation.net

Gas Chromatography (GC) is another powerful separation technique, but it is suitable for compounds that are volatile and thermally stable. While this compound may have limited volatility, GC analysis could be feasible. More powerfully, Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection power of MS. researchgate.net This hyphenated technique would allow for the separation of any volatile impurities from the main compound, with each separated component being immediately identified by its mass spectrum. This is particularly useful for identifying minor byproducts in a reaction mixture. researchgate.net

Table 4: Typical Chromatographic Methods for Analysis and Purification

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| Analytical HPLC | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Acetonitrile/Water | UV-Vis (DAD) | Purity assessment of the final product. |

| Preparative HPLC | Reversed-Phase C18 (larger diameter) | Isocratic or gradient of Acetonitrile/Water | UV-Vis | Purification of the crude product after synthesis. |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (EI) | Identification of volatile impurities and byproducts. |

Mechanistic Elucidation and Theoretical Studies on 5 Iodo 2 Methylisoindolin 1 One Reactivity and Synthesis

Investigation of Reaction Pathways for Isoindolinone Formation

The formation of the isoindolinone ring can proceed through several distinct mechanistic pathways, including transition metal-mediated catalytic cycles, radical cascades, and metal-free ionic reactions. The specific pathway is often determined by the choice of starting materials, catalysts, and reaction conditions.

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of a wide array of substituted isoindolinones. nih.gov Metals such as palladium, copper, and iridium are frequently employed to facilitate C-H activation, cross-coupling, and carbonylation reactions that are central to constructing the isoindolinone core. nih.govorganic-chemistry.org

A common strategy involves the palladium-catalyzed carbonylation of primary benzylamines, where the amino group acts as a chelating director. organic-chemistry.org The catalytic cycle for such a reaction typically involves the following key steps:

C-H Activation: The palladium catalyst coordinates to the benzylamine (B48309) and activates a C-H bond on the aromatic ring, forming a palladacycle intermediate.

CO Insertion: A molecule of carbon monoxide (CO), often supplied by a CO surrogate like benzene-1,3,5-triyl triformate (TFBen), inserts into the palladium-carbon bond. organic-chemistry.org

Reductive Elimination: The final step is a reductive elimination that forms the C-N bond of the lactam ring, regenerating the active palladium catalyst.

Copper-catalyzed reactions provide another efficient route. For instance, the intramolecular C-H functionalization of 2-alkyl-N-substituted benzamides can yield isoindolinones. organic-chemistry.org This approach avoids the need for pre-halogenated substrates or toxic gases. Similarly, iridium-catalyzed oxidative annulation of benzamides with cyclopropanols as a C1 synthon demonstrates the utility of this metal in forming the heterocyclic ring through sequential C-H/C-C cleavage and C-C/C-N bond formation. organic-chemistry.org

Table 1: Overview of Transition Metal-Mediated Isoindolinone Syntheses

| Catalyst System | Reactants | Key Mechanistic Steps | Ref |

| Palladium (Pd) | Primary Benzylamines, CO Surrogate | C-H Activation, CO Insertion, Reductive Elimination | organic-chemistry.org |

| Copper (Cu) | 2-Alkyl-N-substituted Benzamides | sp3 C-H Functionalization | organic-chemistry.org |

| Iridium (Ir) | Benzamides, Cyclopropanols | Oxidative Annulation, C-H/C-C Cleavage, C-C/C-N Formation | organic-chemistry.org |

Radical cascade reactions represent an alternative mechanistic approach to isoindolinone synthesis. These reactions are typically initiated by a radical initiator, such as tert-butyl peroxide (TBPB), often in the presence of a copper catalyst to facilitate single electron transfer (SET) processes. nih.gov

A plausible mechanism for the formation of a related sulfonated indolo[2,1-a]isoquinoline derivative, which sheds light on potential radical pathways for isoindolinone synthesis, involves several steps. nih.gov Initially, a tert-butoxyl radical is generated from the initiator. This radical then activates a substrate to form a new carbon-centered or sulfur-centered radical. This is followed by a sequence of radical addition and intramolecular cyclization to build the heterocyclic core. The resulting radical intermediate can be oxidized via a SET process to a carbocation, which then loses a proton to afford the final aromatic product. nih.gov

The involvement of radical species in these pathways can be confirmed through control experiments. The addition of radical scavengers, such as 2,2,6,6-tetramethylpiperidine (B32323) (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT), typically leads to a significant decrease in the product yield, supporting the proposed radical mechanism. nih.gov

Metal-free synthetic routes are gaining prominence due to their environmental and economic advantages. These reactions often proceed through ionic mechanisms within a cascade or tandem sequence, where multiple bonds are formed in a single operation without isolating intermediates.

One such method involves the reaction of 2-alkynylbenzoic acids with amines in water. researchgate.net The reaction is believed to proceed via an initial acid-base reaction, followed by nucleophilic attack of the amine on the alkyne, and subsequent cyclization to form the isoindolinone ring. The process is highly dependent on reaction conditions such as solvent and temperature, which control the selective formation of different isoindolinone products. researchgate.net

Another example is the synthesis of N-substituted isoindolinone acetates catalyzed by N-heterocyclic carbenes (NHCs). organic-chemistry.org This reaction proceeds through a tandem sequence involving an imine umpolung (reversal of polarity), followed by an intramolecular aza-Michael addition. The final step is an oxidation, which can be achieved using molecular oxygen from the air as the sole oxidant, highlighting the efficiency and atom economy of the process. organic-chemistry.org

Density Functional Theory (DFT) Calculations for Understanding Reaction Mechanisms

Theoretical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for probing the intricate details of reaction mechanisms. rutgers.edu DFT allows for the computational modeling of molecular structures and reaction pathways, providing insights that are often difficult to obtain through experimental means alone. acs.org

DFT calculations are used to map the potential energy surface of a reaction, identifying reactants, products, and any intermediates as energy minima. The high-energy points connecting these minima are the transition states. The energy difference between the reactants and a transition state is the activation energy or energy barrier, which is a critical factor in determining the reaction rate. rutgers.edu

For example, in studying the mechanism of an iridium-catalyzed dehydrogenation reaction, DFT calculations can distinguish between a high-energy associative pathway and a lower-energy, more favorable dissociative pathway. rutgers.edu By calculating the free energy profiles for both potential mechanisms, researchers can conclude which pathway is operative under specific experimental conditions. rutgers.edu Similarly, DFT has been used to rule out mechanistically plausible but computationally unfeasible pathways, such as a direct C–H insertion with a prohibitively high calculated energy barrier of 65 kcal/mol. acs.org

Table 2: Example of Calculated Energy Barriers in Reaction Pathways

| Reaction Pathway | System Studied | Calculated Barrier (ΔG‡) | Implication | Ref |

| Direct C–H Insertion | Isodiazene to Diaziridine | ~65 kcal/mol | Pathway is computationally infeasible | acs.org |

| Isomerization | Isodiazene to Azomethine Imine | ~11 kcal/mol | Low-barrier, feasible process | acs.org |

| H₂ Elimination | (PCP)IrH₂ Complex | 25-27 kcal/mol | Defines the free energy barrier for the dissociative pathway | rutgers.edu |

When a reaction can potentially form multiple isomers (regioisomers or stereoisomers), DFT can be a powerful predictive tool. By calculating the energy barriers for the transition states leading to each possible product, the most likely outcome can be determined. The pathway with the lowest energy barrier will be kinetically favored, leading to the major product. rsc.orgnih.gov

This approach has been successfully applied to 1,3-dipolar cycloaddition reactions, where DFT calculations at the M06-2X/6-31G(d,p) level of theory were used to rationalize the observed regioselectivity. rsc.org The difference in activation energies between the two competing pathways dictates the product ratio. A small difference in these calculated energies can correspond to a significant preference for one isomer over the other. rsc.org

Beyond energy barriers, other DFT-derived properties can explain selectivity. For instance, analyzing the Mulliken atomic charges or mapping the electrostatic potential (ESP) surface of a reactive intermediate can reveal the most electrophilic or nucleophilic sites, thereby predicting the outcome of a bond-forming event. nih.gov In one study, the more electropositive character of one carbon atom compared to another in a reactive intermediate successfully explained the formation of the observed regioselective product. nih.gov

Scientific Data Unvailable for Mechanistic Elucidation of 5-Iodo-2-methylisoindolin-1-one

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published research on the mechanistic elucidation, theoretical studies, and experimental probes for the chemical compound this compound.

The investigation sought to populate a detailed article on the reactivity and synthesis of this compound, specifically focusing on the following areas:

Experimental Mechanistic Probes (e.g., Deuterium (B1214612) Labeling, Kinetic Isotope Effects):This section aimed to present findings from experimental studies designed to probe the reaction mechanisms involving this compound.

The absence of available data in these specific areas prevents the creation of a scientifically accurate and informative article as requested. While general principles of electronic effects and mechanistic studies for related iodo-substituted aromatic compounds and isoindolinone derivatives exist, the strict requirement to focus solely on this compound cannot be met.

It is important to note that the lack of published data does not necessarily indicate a lack of scientific interest but may reflect the novelty of the compound or a focus of research in proprietary, unpublished domains.

Therefore, the detailed research findings and data tables requested for the article cannot be generated at this time.

Applications of 5 Iodo 2 Methylisoindolin 1 One As a Molecular Scaffold and Precursor in Chemical Research

Synthesis of Complex Molecular Architectures Featuring the Isoindolinone Core

The isoindolinone framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The iodo-substituted nature of 5-Iodo-2-methylisoindolin-1-one provides a chemical handle for elaboration, enabling the synthesis of intricate molecular architectures.

The strategic placement of the iodine atom on the isoindolinone core allows for its participation in various cross-coupling reactions, which are fundamental to the assembly of advanced heterocyclic systems. While specific examples detailing the direct use of this compound to create spiro-fused derivatives are not extensively documented in the provided search results, the principle of using halogenated heterocycles as precursors for such structures is well-established. Spirocycles, where two rings share a single atom, are of significant interest in drug discovery due to their three-dimensional nature. masterorganicchemistry.com The iodine atom can be transformed into other functional groups or used directly in coupling reactions to forge the necessary bonds for spirocyclization.

Bridged and fused ring systems represent complex three-dimensional structures that are often challenging to synthesize. masterorganicchemistry.comslideshare.net Bicyclic compounds can be categorized as fused, where the bridgehead carbons are adjacent, or bridged, where they are separated by at least one atom. masterorganicchemistry.comslideshare.net this compound can serve as a key starting material for such systems. The iodo group can facilitate intramolecular cyclization reactions, leading to the formation of new rings fused or bridged onto the isoindolinone core. This approach is valuable for accessing novel chemical space and generating molecules with constrained conformations, which can be crucial for binding to biological targets with high affinity and selectivity.

Scaffold for the Design and Synthesis of Diverse Molecular Libraries

The concept of molecular libraries, large collections of compounds, is central to modern drug discovery and chemical biology. scispace.com this compound is an ideal scaffold for the construction of such libraries. Through various palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions, the iodine atom can be substituted with a wide variety of chemical moieties. This allows for the rapid generation of a diverse set of analogs from a single, readily accessible starting material. The ability to systematically modify the periphery of the isoindolinone core enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

| Reaction Type | Reagents | Potential Products |

| Suzuki Coupling | Boronic acids/esters, Palladium catalyst, Base | Aryl- or heteroaryl-substituted isoindolinones |

| Heck Coupling | Alkenes, Palladium catalyst, Base | Alkenyl-substituted isoindolinones |

| Sonogashira Coupling | Terminal alkynes, Palladium catalyst, Copper co-catalyst, Base | Alkynyl-substituted isoindolinones |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Amino-substituted isoindolinones |

| Carbonylation | Carbon monoxide, Palladium catalyst, Nucleophile | Carboxylic acid derivatives of isoindolinone |

This table illustrates the versatility of this compound in generating diverse molecular libraries through various cross-coupling reactions.

Development of Chemical Probes and Tools for Mechanistic Investigations in Chemical Biology

High-quality chemical probes are essential tools for dissecting complex biological processes. nih.govnih.govprimescholars.com These small molecules are designed to interact with a specific protein target, allowing researchers to study its function in cells and organisms. nih.govmdpi.com this compound can be a valuable starting point for the synthesis of such probes. The iodo group can be used to attach reporter tags, such as fluorophores or biotin, or reactive groups for covalent modification of the target protein. mdpi.com The isoindolinone scaffold itself can be optimized for potent and selective binding to the protein of interest. By creating a suite of chemical probes based on this scaffold, researchers can investigate the biological roles of their targets and validate them for therapeutic intervention. nih.govprimescholars.com

Role as a Synthetic Intermediate for Modified Natural Product Analogues

Natural products have historically been a rich source of inspiration for drug discovery. scispace.com However, their complex structures often pose synthetic challenges and may not have optimal pharmacological properties. The synthesis of simplified or modified analogs of natural products is a common strategy to overcome these limitations. This compound can serve as a key intermediate in the synthesis of such analogs, particularly for natural products that contain an isoindolinone or a related heterocyclic core. The iodo group allows for the introduction of modifications that are not present in the natural product, potentially leading to improved potency, selectivity, or pharmacokinetic properties. This approach allows chemists to harness the biological activity of a natural product while fine-tuning its properties for therapeutic applications.

Future Research Directions and Outlook for 5 Iodo 2 Methylisoindolin 1 One

Development of Novel and More Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of "green" synthetic routes to 5-Iodo-2-methylisoindolin-1-one and its parent structure. Current syntheses of related isoindolinones often rely on multi-step procedures that may involve harsh reagents or produce significant waste.

Future investigations could explore:

Catalyst-Free Tandem Reactions: Designing one-pot syntheses that proceed through cascade events, such as the tandem reductive amination/cyclization of 2-formylbenzoic acids, can significantly improve efficiency. researchgate.net

Organocatalysis in Green Solvents: The use of recyclable organocatalysts, like fluorous phosphines, in environmentally friendly solvents presents a promising avenue for producing isoindolinone skeletons with high resource efficiency and simplified purification. researchgate.netrsc.orgconsensus.app

Metal-Free Approaches: Developing synthetic methods that avoid heavy metals is crucial for applications in pharmaceuticals. nih.gov An efficient, one-pot, metal-free synthesis of novel isoindolinone derivatives has been demonstrated using chlorosulfonyl isocyanate and various alcohols, suggesting a potential strategy. nih.gov

Atom-Economical Reactions: Exploring reactions with high atom economy, such as the rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones with diazo compounds, could lead to more sustainable pathways. rsc.org

These approaches would not only reduce the environmental impact but also potentially lower the cost of synthesizing this key intermediate.

Exploration of New Reactivity Modes and Transformations

The iodine atom on the aromatic ring of this compound is a key feature that enables a multitude of chemical transformations. While its use in standard cross-coupling reactions is anticipated, future research should delve into more novel reactivity modes.

Key areas for exploration include:

C-H Functionalization: Transition metal-catalyzed C-H activation and functionalization represent a powerful tool for molecular synthesis. nih.govorganic-chemistry.org Investigating the direct functionalization of C-H bonds on the isoindolinone core, while leveraging the directing capabilities of the lactam group, could open up new pathways to complex derivatives without the need for pre-functionalized starting materials. nih.govorganic-chemistry.org

Carbonylation Reactions: Palladium-catalyzed C-H carbonylation of benzylamines has been shown to be an effective method for constructing the isoindolinone scaffold. organic-chemistry.org Exploring the carbonylation of precursors to this compound could provide a direct and efficient synthetic route.

Decarboxylative Coupling: Methodologies involving decarboxylation have been successfully applied to synthesize related isoindolinone derivatives and could be adapted for transformations involving the target molecule. nih.gov

Photoredox Catalysis: This rapidly evolving field offers mild conditions for a variety of transformations. Investigating the use of photoredox catalysis to engage the iodo-substituent or other positions on the molecule in novel bond-forming reactions is a promising frontier.

Asymmetric Catalysis in the Synthesis of Chiral Derivatives

The creation of chiral molecules is of utmost importance, particularly in drug discovery, where different enantiomers can have vastly different biological activities. nih.gov The development of methods for the asymmetric synthesis of chiral derivatives starting from or leading to this compound is a critical area for future research.

Promising strategies include:

Transition Metal-Catalyzed Asymmetric Synthesis: Recent breakthroughs have demonstrated the power of palladium, cobalt, and rhodium catalysts in the enantioselective synthesis of isoindolinones. nih.govacs.orgacs.orgbohrium.com

Palladium-Catalysis: Highly efficient methods like the asymmetric tandem aza-Heck/Sonogashira coupling and aza-Heck/Suzuki coupling have been developed to produce chiral isoindolinones with excellent enantioselectivity. acs.orgacs.org Applying these methods to precursors of this compound could yield valuable chiral building blocks.

Cobalt-Catalysis: Cost-effective cobalt(II) salts have been used for the enantioselective C-H carbonylation to produce a diverse range of chiral isoindolinones with high yields and enantioselectivities. bohrium.com

Rhodium-Catalysis: Chiral rhodium catalysts have been successfully used for the asymmetric synthesis of isoindolinones via C-H functionalization. nih.gov

Organocatalysis: The use of chiral organocatalysts, such as those employed in enantioselective Povarov reactions, could be explored for the construction of chiral isoindolinone frameworks. researchgate.net

The successful application of these methods would provide access to enantiomerically pure derivatives of this compound, significantly expanding its utility in stereoselective synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate discovery and enable large-scale production, the integration of synthetic routes with modern technologies like flow chemistry and automated synthesis is essential.

Future research in this area should focus on:

Continuous-Flow Synthesis: Translating batch syntheses of this compound and its derivatives into continuous-flow processes can offer improved safety, scalability, and product consistency. beilstein-journals.org Flow chemistry is particularly advantageous for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes.

Solid-Phase Synthesis: The use of solid-supported reagents and substrates can facilitate the purification process and enable the automation of multi-step synthetic sequences. researchgate.net Developing a solid-phase synthesis strategy for a library of compounds derived from this compound would be a significant advance for high-throughput screening. researchgate.net

Automated Platforms: Combining flow chemistry with automated reaction optimization and analysis platforms can dramatically accelerate the discovery of new reactions and the development of efficient synthetic protocols for this class of compounds.

Computational Design of Novel this compound Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity.

Future computational studies on this compound could involve:

Reaction Mechanism Elucidation: Using DFT calculations to model the transition states and reaction pathways of potential transformations can provide valuable insights for optimizing reaction conditions and predicting product outcomes. acs.org

Substituent Effect Analysis: Computational studies can predict how different substituents on the isoindolinone core will affect its electronic properties and reactivity, guiding the design of new derivatives with desired characteristics. nih.gov

Catalyst Design: Modeling the interaction between the substrate and various catalysts can aid in the rational design of more efficient and selective catalysts for asymmetric transformations.

Prediction of Properties: Computational methods can be used to predict the physicochemical and pharmacological properties of novel derivatives, helping to prioritize synthetic targets for applications in materials science and medicinal chemistry.

By leveraging computational tools, researchers can more effectively navigate the vast chemical space of this compound derivatives and accelerate the discovery of new functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 5-Iodo-2-methylisoindolin-1-one to maximize yield and purity?

- Methodology : Synthesis typically involves halogenation of isoindolinone precursors under controlled conditions. Key parameters include:

- Temperature : 60–80°C for iodination reactions to avoid side products like dehalogenation .

- pH : Neutral to slightly basic conditions (pH 7–8) to stabilize intermediates .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

- Validation : Confirm purity via HPLC (>95%) and structural integrity using -NMR (e.g., characteristic singlet for methyl group at δ 2.1–2.3 ppm) .

Q. How should researchers characterize this compound to ensure structural accuracy?

- Analytical Workflow :

NMR Spectroscopy : Focus on distinguishing isoindolinone ring protons (δ 4.5–5.0 ppm) and iodine-induced deshielding effects on adjacent carbons .

Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H] and isotopic pattern for iodine (m/z 288.0) .

IR Spectroscopy : Detect carbonyl stretch (~1700 cm) and C-I vibrations (~500 cm) .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 6-Hydroxy-2-methylisoindolin-1-one) to identify deviations .

Q. What strategies are recommended for integrating existing literature into experimental design?

- Literature Review : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) for synthetic protocols and spectral data.

- Gaps Identification : Note inconsistencies in reported yields or characterization data (e.g., conflicting melting points for analogs) and design experiments to address these .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

- Approach :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Focus on iodine’s role in hydrophobic binding pockets .

- ADMET Prediction : Tools like SwissADME to assess pharmacokinetic properties (e.g., logP ~2.5 indicates moderate blood-brain barrier penetration) .

- Validation : Correlate computational results with in vitro assays (e.g., IC values against cancer cell lines) .

Q. How should researchers resolve contradictions in spectroscopic or bioactivity data across studies?

- Case Study : Discrepancies in -NMR chemical shifts for the carbonyl group (reported δ 165–175 ppm).

- Resolution Steps :

Systematic Replication : Repeat synthesis under varying conditions (e.g., solvent polarity, temperature) .

Advanced Techniques : Use X-ray crystallography to confirm solid-state structure and compare with solution-phase NMR data .

Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outlier datasets .

Q. What experimental designs are suitable for probing the mechanism of action in biological systems?

- In Vitro Strategies :

- Pathway Inhibition : Treat cell lines with this compound and measure downstream biomarkers (e.g., phosphorylation levels via Western blot) .

- Competitive Binding Assays : Use fluorescent probes to quantify target engagement .

- Controls : Include iodine-free analogs (e.g., 2-methylisoindolin-1-one) to isolate iodine’s contribution .

Data Reporting and Reproducibility

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Guidelines :

- Detailed Descriptions : Specify exact stoichiometry, reaction time, and purification steps (e.g., “stirred for 12 h” vs. “overnight”) .

- Supporting Information : Provide raw spectral data (e.g., NMR FID files) in supplementary materials .

- Example : A table summarizing reaction outcomes under varying conditions:

| Temperature (°C) | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 60 | DMF | 65 | 92 |

| 80 | THF | 78 | 95 |

| 100 | Toluene | 45 | 88 |

Adapted from isoindolinone synthesis protocols .

Q. How can researchers validate the biological relevance of this compound in disease models?

- In Vivo Models :

- Dosage Optimization : Conduct pharmacokinetic studies in rodents to establish safe dosing ranges .

- Toxicity Screening : Assess liver enzyme levels (ALT/AST) and histopathology post-treatment .

- Mechanistic Studies : Use CRISPR-Cas9 to knockout suspected targets and confirm compound specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.